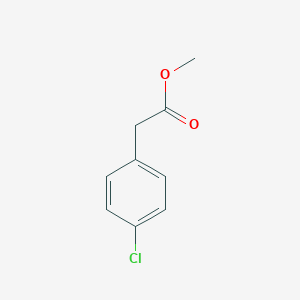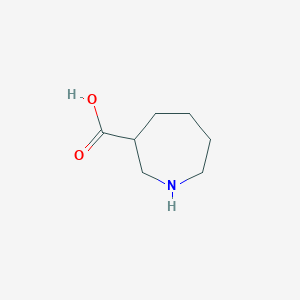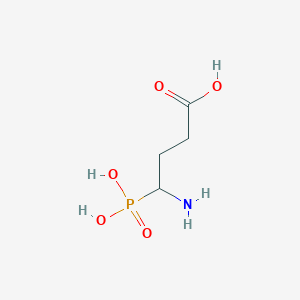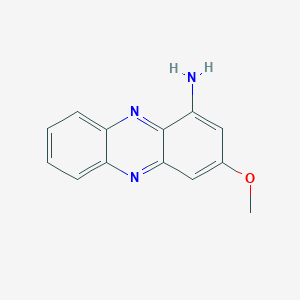
3-Methoxy-1-phenazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-1-phenazinamine, also known as MPA, is a heterocyclic organic compound that belongs to the phenazine family. It is a red-orange crystalline solid that is soluble in water and organic solvents. MPA has been widely used in scientific research due to its unique chemical and biological properties.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-1-phenazinamine is based on its ability to undergo redox reactions. 3-Methoxy-1-phenazinamine can exist in two forms: the oxidized form (3-Methoxy-1-phenazinamine+) and the reduced form (3-Methoxy-1-phenazinamine). The 3-Methoxy-1-phenazinamine+/3-Methoxy-1-phenazinamine redox couple has a standard potential of +0.83 V, which makes it a good redox indicator. 3-Methoxy-1-phenazinamine can also act as a photosensitizer, absorbing light energy and transferring it to other molecules to induce photochemical reactions.
Efectos Bioquímicos Y Fisiológicos
3-Methoxy-1-phenazinamine has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). 3-Methoxy-1-phenazinamine has also been shown to inhibit the growth of bacteria and fungi by disrupting their membrane potential. Additionally, 3-Methoxy-1-phenazinamine has been used to investigate the redox properties of various biological systems, including enzymes and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Methoxy-1-phenazinamine in lab experiments is its ability to act as a redox indicator and a photosensitizer. This makes it a versatile tool for investigating various biological systems. However, one limitation of using 3-Methoxy-1-phenazinamine is its potential toxicity. 3-Methoxy-1-phenazinamine has been shown to induce cytotoxicity in some cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-Methoxy-1-phenazinamine. One area of interest is its potential anti-cancer properties. Further studies could investigate the mechanism of action of 3-Methoxy-1-phenazinamine in inducing apoptosis in cancer cells and its potential use as a therapeutic agent. Another area of interest is the use of 3-Methoxy-1-phenazinamine as a photosensitizer in photodynamic therapy. Additionally, 3-Methoxy-1-phenazinamine could be used to investigate the redox properties of various biological systems, including enzymes and proteins.
Métodos De Síntesis
The synthesis of 3-Methoxy-1-phenazinamine involves the condensation of 3-nitrosophenol with aniline in the presence of a reducing agent such as zinc dust. The resulting product is then oxidized with potassium permanganate to yield 3-methoxy-1-phenazinamine. The overall reaction can be represented as follows:
Aplicaciones Científicas De Investigación
3-Methoxy-1-phenazinamine has been used in scientific research as a redox indicator, a fluorescent probe, and a photosensitizer. It has also been studied for its potential anti-cancer, anti-inflammatory, and anti-microbial properties. 3-Methoxy-1-phenazinamine has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. Additionally, 3-Methoxy-1-phenazinamine has been used as a tool to investigate the redox properties of various biological systems.
Propiedades
Número CAS |
18450-06-1 |
|---|---|
Nombre del producto |
3-Methoxy-1-phenazinamine |
Fórmula molecular |
C13H11N3O |
Peso molecular |
225.25 g/mol |
Nombre IUPAC |
3-methoxyphenazin-1-amine |
InChI |
InChI=1S/C13H11N3O/c1-17-8-6-9(14)13-12(7-8)15-10-4-2-3-5-11(10)16-13/h2-7H,14H2,1H3 |
Clave InChI |
RYMYEMJNPWTUNT-UHFFFAOYSA-N |
SMILES |
COC1=CC2=NC3=CC=CC=C3N=C2C(=C1)N |
SMILES canónico |
COC1=CC2=NC3=CC=CC=C3N=C2C(=C1)N |
Sinónimos |
3-Methoxy-1-phenazinamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



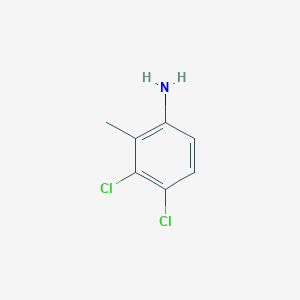
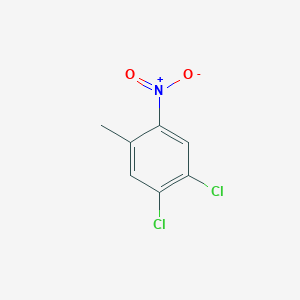
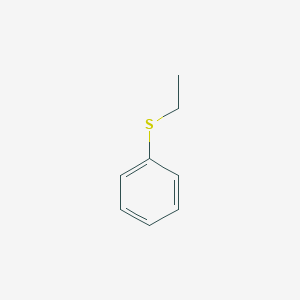
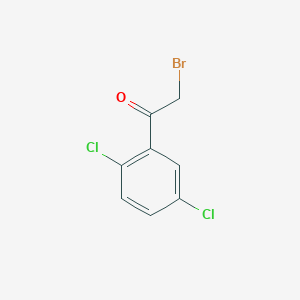
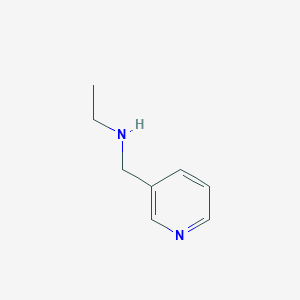
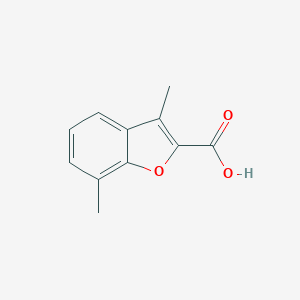
![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B105516.png)
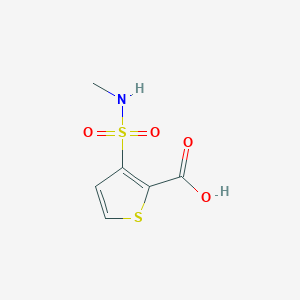
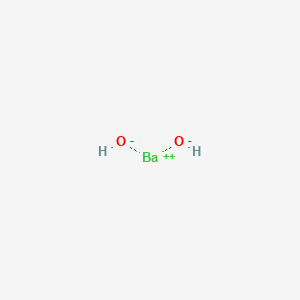
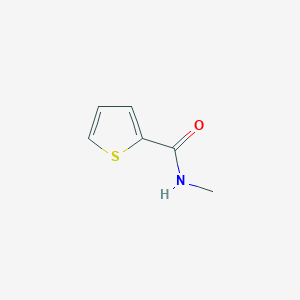
![Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide](/img/structure/B105524.png)
